Product packaging for 6-(furan-2-yl)pyridazin-3(2H)-one(Cat. No.:CAS No. 38530-07-3)

6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B1336230
CAS No.: 38530-07-3
M. Wt: 162.15 g/mol
InChI Key: WUTQMDHLNJSJPZ-UHFFFAOYSA-N
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Description

General Overview of Pyridazinone Heterocycles in Medicinal Chemistry

Pyridazinone and its derivatives are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms. scholarsresearchlibrary.com They are considered "magic moieties" or "wonder nuclei" in medicinal chemistry due to the wide range of pharmacological activities their derivatives exhibit. scholarsresearchlibrary.comsarpublication.com

The pyridazinone scaffold is a versatile building block in drug discovery. nih.gov Its derivatives have shown a broad spectrum of biological activities, including:

Anti-inflammatory nih.govnih.gov

Analgesic sarpublication.comtandfonline.com

Anticancer nih.govresearchgate.net

Antimicrobial researchgate.net

Antihypertensive scholarsresearchlibrary.comnih.gov

Antiviral nih.gov

Anticonvulsant sarpublication.comnih.gov

This wide range of activities has led to significant interest in synthesizing and evaluating new pyridazinone derivatives. scholarsresearchlibrary.comnih.gov The ability to easily modify the pyridazinone ring at various positions allows for the fine-tuning of its physicochemical properties and biological effects. frontiersin.org

The combination of a furan (B31954) ring with a pyridazinone core is a more recent area of exploration. Furan itself is a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are known to possess a variety of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. wisdomlib.org The synthesis of furan-substituted pyridazinones represents an effort to create hybrid molecules that may exhibit enhanced or novel biological activities by combining the pharmacophoric features of both moieties. nih.gov For instance, some furan-bearing pyrazolo[3,4-b]pyridines have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-murine double minute 2 (MDM2) protein-protein interaction. nih.gov

Rationale for Focusing on 6-(furan-2-yl)pyridazin-3(2H)-one

The specific compound this compound has garnered attention due to its unique chemical architecture and the potential for diverse biological applications.

The structure of this compound brings together the electron-rich furan ring and the pyridazinone system. This hybridization can lead to unique electronic and conformational properties. The furan ring can act as a hydrogen bond acceptor, while the pyridazinone moiety can serve as both a hydrogen bond donor and acceptor. frontiersin.org This dual nature can facilitate interactions with various biological targets. The synthesis of such aryl-substituted pyridazinones can be achieved through methods like Suzuki cross-coupling reactions. acs.orgresearchgate.net

While research on this compound itself is still emerging, related furan-pyridazinone hybrids have shown promising biological activities. For example, certain furanosteroids, which contain a furan ring fused to a steroid backbone, have demonstrated inhibitory activity against PI3-kinase. pitt.edu Furthermore, some pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The combination of these two pharmacophores in this compound suggests potential for activities such as anti-inflammatory, analgesic, and anticancer effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1336230 6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 38530-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQMDHLNJSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429031
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-07-3
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(furan-2-yl)pyridazin-3-ol
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for 6-(furan-2-yl)pyridazin-3(2H)-one

The construction of the this compound backbone can be achieved through several advanced synthetic strategies. These methods primarily involve the formation of the pyridazinone ring from acyclic or furan-based starting materials.

The synthesis of pyridazinones from furanone derivatives is a well-established method. researchgate.netnih.gov The general principle involves the reaction of a suitably substituted furanone with a hydrazine (B178648) source. For instance, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones have been used as precursors, which upon reaction with hydrazine hydrate (B1144303), yield the corresponding 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. nih.gov While this example leads to a phenyl-substituted pyridazinone, the underlying synthetic logic can be adapted for the furan-2-yl analogue. Another approach involves the formation of an aminoisomaleimide from a (3H)-furanone, which then cyclizes to the desired pyridazinone. researchgate.net The starting furanone itself can be prepared from furfural (B47365) through oxidation with an agent like performic acid. orgsyn.org

A key intermediate in some of these synthetic pathways is 2(5H)-furanone. Its preparation has been optimized by using N,N-dimethylaminoethanol as a catalyst to facilitate the isomerization of the initially formed 2(3H)-furanone. orgsyn.org

Table 1: Synthesis of Pyridazinones from Furanone Derivatives

Precursor Reagent Product Reference
3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one Hydrazine hydrate 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one nih.gov
(3H)-Furanone - Aminoisomaleimide (intermediate) researchgate.net

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a crucial step in the conversion of furanone derivatives to pyridazinones. nih.gov The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in refluxing ethanol (B145695) directly yields the pyridazin-3(2H)-one core. nih.gov This transformation involves the opening of the furanone ring followed by an intramolecular cyclization with the hydrazone moiety to form the stable six-membered pyridazinone ring.

In a related concept, the reaction of pyranone derivatives with hydrazine hydrate has been shown to cause an opening of the pyranone ring, which is then followed by a recyclization step. beilstein-journals.org This highlights a broader reactivity pattern where heterocyclic rings can be opened and reformed into new heterocyclic systems upon treatment with hydrazine.

Direct ring synthesis provides an alternative to the use of pre-existing heterocyclic precursors. These methods construct the pyridazine (B1198779) ring from acyclic components through cyclocondensation or cycloaddition reactions. researchgate.netorganic-chemistry.orgscholarsresearchlibrary.com One of the most fundamental approaches is the cyclocondensation of a 1,4-dicarbonyl compound, specifically a γ-keto acid or its ester, with hydrazine. scholarsresearchlibrary.com For the synthesis of this compound, this would involve the reaction of a γ-keto acid containing a furan-2-yl group with hydrazine hydrate.

Other direct synthesis methods include [4+2] cycloaddition reactions. For example, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones can produce a variety of trisubstituted pyridazines. organic-chemistry.org

Table 2: Direct Ring Synthesis Approaches for Pyridazines

Reactants Reaction Type Product Reference
γ-Keto acid/ester and Hydrazine Cyclocondensation Pyridazin-3(2H)-one scholarsresearchlibrary.com

A significant advancement in the synthesis of pyridazinone derivatives is the development of mild and efficient N-arylation methods. One such method involves the reaction of potassium 2-furantrifluoroborate with an aryldiazonium salt. researchgate.netnih.gov This reaction proceeds in water at low temperatures (0-5 °C) in short reaction times and, notably, without the need for a catalyst or any additives, to produce N-arylated pyridazinones. researchgate.netnih.gov

Another approach to N-arylation utilizes lead tetraacetate/zinc chloride in a suitable solvent like benzene (B151609) to directly N-arylate substituted pyridazin-3(2H)-ones in good yields. researchgate.net

Cyclization Reactions Utilizing Furan-containing Precursors

Functionalization and Derivatization of the Pyridazinone Core

The pyridazinone ring system is amenable to a wide range of functionalization and derivatization reactions, allowing for the modification of its properties. sarpublication.com These reactions can be targeted at the nitrogen atom of the ring or at other positions on the heterocyclic core.

The nitrogen atom at position 2 of the pyridazin-3(2H)-one ring is a common site for derivatization. For example, it can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to introduce an acetate (B1210297) group. nih.gov This ester can then be converted to the corresponding acid hydrazide by treatment with hydrazine hydrate. nih.gov This acid hydrazide is a versatile intermediate that can be further reacted with various aldehydes to form N-acylhydrazone derivatives. nih.govnih.gov

Furthermore, substitution at the 2-position of the pyridazinone ring has been shown to influence the biological activity of the resulting compounds. sarpublication.com For instance, the introduction of an N-acylhydrazone moiety is a strategy employed to create new drug candidates. nih.gov Other functionalizations include the introduction of piperazine (B1678402) and morpholine (B109124) analogues at the 6-position, which can be achieved through nucleophilic substitution reactions on a suitable precursor like 3,6-dichloropyridazine. nih.gov

The ability to perform selective and stepwise functionalization is crucial for building complex molecules. Thio-substituted pyridazines have been used as building blocks to achieve such selective modifications. uni-muenchen.de

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one
3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one
2(3H)-Furanone
Aminoisomaleimide
Furfural
2(5H)-Furanone
N,N-dimethylaminoethanol
Hydrazine
Hydrazine hydrate
Potassium 2-furantrifluoroborate
Aryldiazonium salt
Lead tetraacetate
Zinc chloride
Benzene
Ethyl bromoacetate
Potassium carbonate
N-acylhydrazone
3,6-dichloropyridazine
TBAI (Tetrabutylammonium iodide)
K2S2O8 (Potassium persulfate)
Ketene N,S-acetal

Substitutions at the Pyridazinone Nitrogen (N-2 position)

The nitrogen atom at the N-2 position of the pyridazinone ring is a primary site for functionalization due to the presence of an acidic proton in the parent molecule. This enables the introduction of various substituents through several key reactions.

The N-acylhydrazone moiety is a significant pharmacophore, and its incorporation into the pyridazinone scaffold has been an area of interest. nih.govnih.gov The general synthesis of acylhydrazones involves the condensation of a hydrazide with an aldehyde or ketone. nih.govekb.eg For the this compound scaffold, this can be achieved in a multi-step process.

First, an N-2 substituted hydrazide intermediate is synthesized. This is typically accomplished by reacting the pyridazinone with an α-halo-ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate, to yield the corresponding ester. This ester is then treated with hydrazine hydrate to form the key hydrazide intermediate, 2-hydrazinylacetyl-6-(furan-2-yl)pyridazin-3(2H)-one.

The final step involves the condensation of this hydrazide with various aromatic or heteroaromatic aldehydes. This reaction is typically carried out in a suitable solvent like ethanol under reflux, often with a catalytic amount of acid, to yield the target N-acylhydrazone derivatives. nih.gov This methodology allows for the creation of a library of compounds with diverse substitutions on the terminal aryl ring of the acylhydrazone moiety.

A related synthesis involves the reaction of an aniline (B41778) derivative of a pyridazine with furan-2-carbaldehyde to form a Schiff base, which has a similar N-methylene linkage. mdpi.com

The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the N-2 position of the pyridazinone ring. nih.govresearchgate.net This three-component reaction involves the condensation of the pyridazinone (acting as the active hydrogen compound), formaldehyde, and a primary or secondary amine. nih.gov

The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the amine and formaldehyde. The pyridazinone nitrogen then acts as a nucleophile, attacking the iminium ion to form the N-Mannich base. A variety of cyclic secondary amines, such as piperidine, morpholine, and substituted piperazines, are commonly used in this reaction, leading to the corresponding 2-(aminomethyl)-6-(furan-2-yl)pyridazin-3(2H)-one derivatives. researchgate.netsarpublication.com These reactions are typically carried out in a protic solvent like ethanol.

Table 1: Examples of Amines Used in Mannich Reactions of Pyridazinones

AmineResulting N-2 Substituent
PiperidinePiperidin-1-ylmethyl
MorpholineMorpholin-4-ylmethyl
4-Methylpiperazine(4-Methylpiperazin-1-yl)methyl
4-Phenylpiperazine(4-Phenylpiperazin-1-yl)methyl

Direct alkylation at the N-2 position is a fundamental transformation for derivatizing this compound. mdpi.comresearchgate.net The reaction involves treating the pyridazinone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl (B1604629) halide, in the presence of a base.

The choice of base and solvent can be crucial for the regioselectivity of the reaction, as O-alkylation can sometimes compete with the desired N-alkylation. Common bases used include alkali metal carbonates (e.g., K₂CO₃) or hydroxides in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net These conditions generally favor the formation of the N-2 alkylated product. This method has been used to introduce small alkyl chains, as well as more complex moieties, onto the pyridazinone ring. mdpi.com

Modifications on the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution and other modifications. researchgate.netnih.gov The position most susceptible to electrophilic attack is the C-5' position, which is alpha to the furan oxygen and activated by it.

Common modifications include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using nitric acid in acetic anhydride (B1165640), typically at low temperatures.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring, usually at the C-5' position, using an acyl chloride or anhydride with a Lewis acid catalyst.

Palladium-Catalyzed Cross-Coupling Reactions: The furan ring can be functionalized via modern cross-coupling reactions. For instance, after initial halogenation or metallation of the furan ring, Suzuki or Stille coupling can be used to introduce new aryl or alkyl groups. rsc.org Direct C-H arylation or alkylation of the furan ring, catalyzed by palladium, has also been reported as an efficient method for forming C-C bonds at the C-5' position. nih.gov

These reactions allow for the synthesis of derivatives where both the pyridazinone and furan rings are functionalized, leading to a wide array of structurally diverse molecules.

Table 2: Potential Modifications of the Furan Ring

Reaction TypeReagent ExamplePosition of SubstitutionResulting Moiety
BrominationN-Bromosuccinimide (NBS)C-5'Bromo
AcylationAcetyl chloride / AlCl₃C-5'Acetyl
C-H ArylationAryl halide / Pd catalystC-5'Aryl
C-H AlkylationAlkyl iodide / Pd catalystC-5'Alkyl

Reaction Mechanisms and Regioselectivity Studies

The regioselectivity of the chemical transformations of this compound is a critical aspect of its chemistry.

For substitutions at the pyridazinone ring, the primary regiochemical consideration is N-alkylation versus O-alkylation. The pyridazinone core exists in a tautomeric equilibrium between the lactam (amide) form, this compound, and the lactim (iminol) form, 6-(furan-2-yl)pyridazin-3-ol. researchgate.net The outcome of alkylation reactions depends on the reaction conditions. Under thermodynamic control, N-alkylation is generally favored. The use of polar aprotic solvents and alkali metal carbonate bases typically leads to the N-2 substituted product. In contrast, using silver salts as the base or specific phase-transfer catalysis conditions might favor the formation of the O-alkylated product, 2-alkoxy-6-(furan-2-yl)pyridazine.

For modifications on the furan ring, electrophilic substitution reactions are highly regioselective. The pyridazinone substituent at the C-2 position of the furan ring acts as an activating group (due to the lone pairs on the furan oxygen) and directs incoming electrophiles primarily to the C-5' position. This is consistent with the established principles of electrophilic aromatic substitution on furan rings. rsc.org In cases where the C-5' position is already substituted, reaction at the C-3' position may occur, although it is generally less favored. Palladium-catalyzed C-H functionalization reactions also show high regioselectivity for the C-5' position. nih.gov

Advanced Spectroscopic Techniques for Compound Confirmation

The elucidation of the structure of this compound is achieved through the application of several key spectroscopic analyses. These include Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy for identifying characteristic functional groups, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the specific arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR studies are critical for a complete structural assignment. A study focusing on the synthesis and complete NMR spectral assignment of various 6-substituted pyridazin-3(2H)-ones, including those derived from alkyl furans, highlights the use of one- and two-dimensional NMR methods like NOE, DEPT, COSY, HSQC, and HMBC experiments for unambiguous characterization. nih.govresearchgate.netresearchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazinone and furan rings.

Interactive ¹H NMR Data Table for this compound (Predicted)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H on N2 (NH) Broad singlet s -
H on C4 Doublet d ~9.5
H on C5 Doublet d ~9.5
H on C3' Doublet of doublets dd ~3.4, ~0.8
H on C4' Doublet of doublets dd ~3.4, ~1.8

Note: The chemical shifts are predictions and can vary based on the solvent and experimental conditions. The NH proton is often broad and may exchange with D₂O.

The protons on the pyridazinone ring (H-4 and H-5) would likely appear as doublets due to coupling with each other. The furan ring protons (H-3', H-4', and H-5') would present a more complex pattern of doublets of doublets, characteristic of a 2-substituted furan system. The NH proton of the pyridazinone ring is expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display eight distinct signals, corresponding to each unique carbon atom in the structure.

Interactive ¹³C NMR Data Table for this compound (Predicted)

Carbon Atom Predicted Chemical Shift (ppm)
C3 ~160
C6 ~150
C2' ~145
C5' ~144
C5 ~131
C4 ~130
C4' ~112

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

The carbonyl carbon (C-3) of the pyridazinone ring would resonate at the lowest field (highest ppm value). The carbons attached to heteroatoms (C-6, C-2', C-5') would also have significant downfield shifts. The remaining carbons of the pyridazinone and furan rings would appear at higher fields. Detailed analysis, including DEPT experiments, would confirm the number of hydrogens attached to each carbon. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Interactive IR Absorption Data Table for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretching (lactam) 3300-3100 (broad)
C-H stretching (aromatic/heteroaromatic) 3100-3000
C=O stretching (lactam) 1680-1650
C=N stretching 1600-1550
C=C stretching (ring) 1550-1450

The spectrum would be dominated by a strong, broad absorption band for the N-H stretch of the lactam ring and a sharp, intense peak for the carbonyl (C=O) stretch. Aromatic and heteroaromatic C-H stretching vibrations would appear at slightly higher wavenumbers than aliphatic C-H stretches. The C=N and C=C stretching vibrations within the rings, as well as the characteristic C-O-C stretch of the furan moiety, would also be present, providing further evidence for the proposed structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information. For this compound (C₈H₆N₂O₂), the expected molecular weight is approximately 162.15 g/mol . a2bchem.comorganicchemistrydata.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like pyridazinones. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺.

Interactive ESI-MS Data Table for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 163.0451 Expected around 163.05

The primary ion observed in the positive ion mode ESI-MS spectrum would be the protonated molecule [M+H]⁺ at an m/z value of approximately 163. This peak confirms the molecular weight of the compound. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ might also be detected. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Spectroscopic and Analytical Characterization of this compound

The structural integrity and purity of a synthesized chemical compound are unequivocally established through a combination of spectroscopic and analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, confirming its elemental composition, while elemental analysis offers a quantitative measure of the constituent elements. This article focuses on the detailed findings from these analytical methods for the compound this compound.

Spectroscopic Characterization and Structural Elucidation

The elucidation of the molecular structure of 6-(furan-2-yl)pyridazin-3(2H)-one is critically dependent on data obtained from advanced spectroscopic and analytical methodologies.

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn can confirm its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

Despite a thorough review of available scientific literature, specific experimental High-Resolution Mass Spectrometry (HRMS) data for the compound this compound could not be located in the searched databases. The theoretical calculated mass provides a benchmark for future experimental verification.

Table 1: Theoretical Mass Data for this compound

Molecular FormulaCalculated Mass (m/z)
C₈H₆N₂O₂162.0429

This table presents the theoretically calculated exact mass for the primary isotopic composition of the molecule. This value is essential for the identification of the compound in future HRMS analyses.

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance.

A comprehensive search of scientific articles and chemical databases did not yield specific experimental elemental analysis data for this compound. The theoretical values, derived from the compound's molecular formula, are presented below and serve as a reference for experimental validation.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)59.26Data not available
Hydrogen (H)3.73Data not available
Nitrogen (N)17.27Data not available

The theoretical percentages are calculated based on the molecular formula C₈H₆N₂O₂. The absence of experimental data highlights a gap in the publicly available characterization of this compound.

Based on the conducted research, specific computational and theoretical investigation data for the compound “this compound” is not available in the public domain. While computational studies have been performed on various other pyridazinone and furan (B31954) derivatives, the detailed quantum chemical calculations outlined in the request—including specific geometry optimization parameters, frontier molecular orbital energy values, molecular electrostatic potential maps, energy gap determinations, and charge density calculations—have not been published for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings focused solely on “this compound”.

Computational and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to explore the structural and energetic aspects of ligand-receptor interactions. For pyridazinone derivatives, these approaches have been widely used to understand their potential as therapeutic agents by examining how they bind to and modulate the function of various proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wjarr.com This method is used to forecast the binding mode and affinity of the ligand. wjarr.com In the study of pyridazinone derivatives, docking has been employed to screen compounds against a range of biological targets, including enzymes and receptors involved in various diseases. mdpi.comnih.govnih.gov The process involves placing the ligand in the active site of the protein and evaluating the stability of the resulting complex, often expressed as a docking score. wjarr.commdpi.com

A key outcome of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues of the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex and the compound's biological activity. For various pyridazinone derivatives, studies have identified several types of crucial interactions:

Hydrogen Bonds: These are critical for the specificity and stability of binding. For example, docking studies of certain pyridazinone-based diarylurea derivatives with the VEGFR-2 enzyme have highlighted the formation of key hydrogen bonds within the active site. nih.gov

Pi-Pi Stacking: The aromatic rings present in many pyridazinone derivatives, such as the phenyl or furan (B31954) rings, can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the protein's binding pocket.

The table below summarizes representative ligand-protein interactions observed in docking studies of various pyridazinone derivatives with their respective biological targets.

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
Pyridazinone DerivativesS. aureus proteinNot SpecifiedHydrogen Bonding
Pyridazinone-based DiarylureaVEGFR-2Not SpecifiedHydrogen Bonding
Dihydropyridazin-3(2H)-one DerivativesAntifungal Target (PDB ID: 5TZ1)Not SpecifiedHydrogen Bonding
Pyridazinone DerivativesPorcine Pancreatic LipaseNot SpecifiedNot Specified
Pyridazinone DerivativesCholinesterases (AChE/BChE)Not SpecifiedNot Specified

This table is generated based on findings from multiple studies on various pyridazinone derivatives. wjarr.comnih.govnih.govindexcopernicus.com

Molecular docking programs calculate a score that estimates the binding affinity between a ligand and a protein. wjarr.com This score, typically expressed in units of energy such as kcal/mol, reflects the stability of the ligand-protein complex; a more negative value generally indicates a stronger and more favorable binding interaction. wjarr.com This predictive capability is invaluable for high-throughput virtual screening to identify promising drug candidates from large compound libraries. wjarr.com

Studies on pyridazinone derivatives have utilized these scores to rank compounds based on their potential efficacy. For instance, in a study investigating the antibacterial potential of novel pyridazinone derivatives, a compound showed a high docking score of -7.31 kcal/mol against a target protein from S. aureus, suggesting strong binding affinity. mdpi.com

The following table presents examples of predicted binding affinities for different pyridazinone derivatives against various protein targets.

Compound ClassProtein TargetBinding Affinity (Docking Score)
Pyridazinone DerivativeS. aureus protein-7.31 kcal/mol
Pyridazinone DerivativeP. aeruginosa protein-5.69 kcal/mol
Pyrazolo[3,4-d]pyridazinone DerivativesFibroblast growth factor receptor 1 (FGFR1)Agreement with experimental values
6-substituted-3(2H)-pyridazinone derivativesAcetylcholinesterase (AChE)Moderate inhibition observed
6-substituted-3(2H)-pyridazinone derivativesButyrylcholinesterase (BChE)Good inhibition observed

This table compiles representative data from computational studies on various pyridazinone derivatives. mdpi.comnih.govtandfonline.com

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are frequently used to complement molecular docking studies by providing a more dynamic and realistic model of the ligand-protein complex in a simulated physiological environment. indexcopernicus.comtandfonline.comtandfonline.com These simulations can assess the stability of the docked conformation and provide deeper insights into the binding energetics. indexcopernicus.comtandfonline.com

While molecular docking provides a static snapshot of the ligand binding, MD simulations can validate the stability of this predicted pose. indexcopernicus.com By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains in its initial docked position or shifts to a different conformation. The stability is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial docked coordinates. A low and stable RMSD value over the course of the simulation suggests that the docking pose is credible and stable. indexcopernicus.comtandfonline.com This validation is a critical step in confirming the interaction hypotheses generated from docking studies. indexcopernicus.com

Pharmacophore-Based Screening and Inverse Virtual Screening

Computational screening methodologies are pivotal in modern drug discovery for identifying potential biological targets for novel compounds. For derivatives of the pyridazinone scaffold, including 6-(furan-2-yl)pyridazin-3(2H)-one, techniques like pharmacophore-based screening and inverse virtual screening (iVS) have been employed to explore their therapeutic potential.

Inverse virtual screening is a computational strategy that aims to identify potential protein targets for a given small molecule. This approach is particularly valuable when a compound's primary mechanism of action is unknown or for drug repurposing efforts. A study on a library of 52 pyridazinone-based molecules utilized a two-step iVS analysis to identify new biological targets. nih.gov The initial step involved a pharmacophore-based screening against a vast database of proteins and their corresponding pharmacophore models. nih.gov This ligand-based method identifies shared three-dimensional chemical features essential for biological activity.

The process typically involves the following stages:

Library Preparation : A collection of pyridazinone-based analogues is compiled.

Pharmacophore Model Generation : Based on the structures of the active ligands, a pharmacophore model is created. For instance, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R) was developed for a series of pyridopyridazin-6-ones. youtube.com

Database Screening : The generated pharmacophore model is used as a query to screen large compound databases to find molecules with matching features. japsonline.com

Hit Identification and Refinement : The molecules that match the pharmacophore query ("hits") are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the potential target's active site. nih.govyoutube.com

In the aforementioned study on 52 pyridazinone analogues, the initial pharmacophore-based iVS was performed against 23,236 proteins, encompassing 16,159 pharmacophore models predicted as druggable binding sites. nih.gov Following this initial screening, the binding capabilities of the compounds were further investigated through docking studies and molecular dynamics simulations to confirm the interactions between the pyridazinone ligands and the identified protein targets. nih.gov This comprehensive screening process led to the proposal of aspartate aminotransferase as a promising repurposed target for this series of pyridazinone compounds. nih.gov

Table 1: Conceptual Workflow of Inverse Virtual Screening for Pyridazinone Derivatives

Step Description Methodology Outcome
1 Ligand Library Compilation A series of pyridazinone analogues are selected. A dataset of 52 new pyridazinone-based small molecules. nih.gov
2 Pharmacophore Screening The library is screened against a database of pharmacophore models representing numerous protein binding sites. Initial identification of potential protein-ligand interactions.
3 Molecular Docking Hits from the pharmacophore screen are docked into the binding sites of the identified proteins. Prediction of binding poses and initial scoring of interactions. nih.gov
4 Molecular Dynamics The stability of the ligand-protein complexes is assessed through simulations. Validation of docking results and confirmation of stable interactions. nih.gov
5 Target Prioritization Based on the combined results, the most likely biological targets are identified. Aspartate aminotransferase was proposed as a favorable target. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the key structural features that influence their biological activity. For pyridazinone derivatives, computational SAR analyses help elucidate how different substituents on the pyridazinone core affect their interaction with biological targets. mdpi.comnih.gov

These studies often divide a series of compounds into groups based on their structural variations to systematically assess the impact of each modification. mdpi.com For example, in a study of novel pyridazinone derivatives, the compounds were categorized into three series to understand the effect of substitutions on the aryl ring, N-alkylation, and subsequent hydrolysis of the resulting esters. mdpi.com

Key insights from computational SAR studies on pyridazinone derivatives include:

Role of the Pyridazinone Scaffold : The pyridazin-3(2H)-one ring is recognized as a validated and appropriate scaffold for developing ligands that bind to various enzymes and G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Influence of Substituents : The nature and position of substituents on the pyridazinone ring and its appended groups are critical for activity and selectivity.

An acetamide side chain at the N-2 position of the pyridazinone ring has been identified as essential for the activity of certain agonists for formyl peptide receptors (FPRs). nih.gov

The presence of lipophilic and/or electronegative substituents on an aryl group at the end of this side chain plays a crucial role in determining the compound's potency. nih.gov

Spacer Length : The length of a polymethylene chain acting as a spacer between the pyridazinone core and another pharmacophoric moiety can significantly influence binding affinity. For a series of pyridazinone derivatives targeting α1-adrenoceptors, a gradual increase in affinity was observed as the chain was lengthened up to seven carbon atoms. nih.gov

Computational models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, are often developed based on pharmacophore hypotheses. youtube.com These models provide a statistical correlation between the structural properties of the molecules and their biological activities, offering predictive power for designing new, more potent compounds. For a series of p38-α MAPK inhibitors, a statistically significant 3D-QSAR model was generated with a good correlation coefficient (R²=0.91), which was validated by a high cross-validated correlation coefficient (q²=0.80) for the test set of compounds. youtube.com Such models provide detailed structural insights and highlight important binding features, guiding the rational design of new derivatives. youtube.com

Table 2: Summary of Computationally-Derived SAR Insights for Pyridazinone Derivatives

Structural Feature Position Observation Impact on Activity
Pyridazin-3(2H)-one Core - Confirmed as a suitable scaffold for enzyme and GPCR binders. nih.gov Foundational for activity.
Acetamide Side Chain N-2 Essential for activity in certain formyl peptide receptor agonists. nih.gov Critical for receptor interaction.
Aryl Substituents Side Chain Lipophilic and/or electronegative groups in the para position are critical. nih.gov Enhances potency.
Polymethylene Spacer Between Moieties Affinity increases with chain length up to seven carbons for α1-adrenoceptor ligands. nih.gov Modulates binding affinity.
Aryl Substituents C-4 Different substitutions (e.g., -CH3, -Cl, -NO2, -F) on an aryl ring at C-4 lead to varied antibacterial activity. mdpi.com Influences biological specificity.

Prediction of Drug-like Properties (ADMET)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico prediction of these properties for compounds like this compound allows for early identification of potential liabilities, saving time and resources. Various software tools such as PreADMET and Osiris are commonly used for these predictions. gjpb.deresearchgate.net

Absorption and Distribution

Computational models are used to predict the absorption and distribution of drug candidates. Key parameters include intestinal absorption, Caco-2 cell permeability, plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.

Absorption : Human Intestinal Absorption (HIA) is a crucial parameter for orally administered drugs. In silico models can classify compounds as poorly, moderately, or well-absorbed. For a library of heterocyclic derivatives screened for anti-renal cancer activity, compounds were selected for further assessment if they showed an absorption percentage better than the standard drug, Sorafenib. gjpb.deresearchgate.net

Distribution : The distribution of a drug is influenced by its ability to bind to plasma proteins and penetrate various tissues.

Plasma Protein Binding (PPB) : High PPB can limit the free fraction of a drug available to exert its therapeutic effect. Compounds with PPB below 90% are often preferred. gjpb.de

Blood-Brain Barrier (BBB) Penetration : The ability to cross the BBB is essential for drugs targeting the central nervous system but is undesirable for peripherally acting drugs. Models predict BBB penetration levels, with a value below 1.000 often being a selection criterion for compounds intended for peripheral targets. gjpb.de

Table 3: Predicted ADMET Parameters for Furan-Containing Heterocycles

Parameter Description Favorable Range/Value Significance
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gut. High Good oral bioavailability.
Caco-2 Permeability In vitro model for intestinal absorption. High Indicates good potential for absorption.
Plasma Protein Binding (PPB) The extent to which a drug binds to plasma proteins. < 90% gjpb.de Higher free drug concentration.
Blood-Brain Barrier (BBB) Penetration Ability to cross into the central nervous system. Low (for non-CNS targets) gjpb.de Avoids unwanted CNS side effects.

Note: This table represents general favorable parameters for drug candidates and is based on computational predictions for heterocyclic compounds. gjpb.deresearchgate.net

Metabolism and Excretion

The furan ring, a key structural component of this compound, is known to undergo specific metabolic transformations. Furan itself is a potent hepatotoxicant, and its toxicity is mediated by its metabolism. nih.gov

The primary metabolic pathway for the furan ring involves oxidation by cytochrome P450 (P450) enzymes. nih.gov This oxidation generates a reactive and unstable intermediate, a cis-2-butene-1,4-dial (BDA), also known as a γ-ketoenal. nih.gov This electrophilic intermediate can react with cellular nucleophiles, such as the glutathione (GSH) and the amino acid residues in proteins (e.g., lysine), leading to the formation of various adducts and metabolites. nih.gov

In studies of other furan-containing drugs like furosemide, P450-mediated furan ring oxidation was identified as a major metabolic route, leading to the formation of GSH conjugates and γ-ketocarboxylic acid metabolites. nih.gov The involvement of a γ-ketoenal intermediate was confirmed by trapping it with semicarbazide. nih.gov Therefore, it is predicted that the metabolism of this compound would likely involve a similar P450-catalyzed opening of the furan ring, potentially forming reactive metabolites that could influence the compound's efficacy and safety profile.

Toxicity Prediction

In silico tools are widely used to predict the potential toxicity of new chemical entities early in the discovery process. Software like the Osiris Property Explorer can predict various toxicity risks based on a compound's structure by comparing its fragments to a pre-compiled database of known toxicophores. gjpb.de

Predicted toxicity risks include:

Mutagenicity : The potential to induce genetic mutations.

Tumorigenicity : The potential to cause tumors.

Irritant Effects : The potential to cause irritation to skin, eyes, or mucous membranes.

Reproductive Effects : The potential to impair reproductive functions.

For libraries of heterocyclic compounds, these predictive tools are used to filter out molecules with a high risk of toxicity. gjpb.deresearchgate.net Compounds predicted to be non-toxic, similar to standard drugs, are prioritized for further development. gjpb.de Given the metabolic pathway of the furan moiety, which can lead to reactive intermediates, computational toxicity predictions for this compound would be crucial for assessing its potential for hepatotoxicity and other adverse effects. nih.gov

Table 4: In Silico Toxicity Risk Prediction

Toxicity Endpoint Prediction Implication
Mutagenicity Low / High Risk Indicates potential for causing DNA damage.
Tumorigenicity Low / High Risk Indicates potential for causing cancer.
Irritancy Low / High Risk Predicts potential for causing local irritation.
Reproductive Toxicity Low / High Risk Indicates potential for adverse effects on fertility or development.

Note: This table outlines the types of predictions made by software like Osiris. The actual risk for a specific compound would be determined by a detailed computational analysis. gjpb.de

Biological Activities and Pharmacological Investigations

Antimicrobial Activities

Derivatives of 6-(furan-2-yl)pyridazin-3(2H)-one have demonstrated notable antimicrobial effects, positioning them as a promising scaffold for the development of new anti-infective drugs. researchgate.nethumanjournals.comsarpublication.com The inherent chemical versatility of the pyridazinone ring allows for structural modifications that can enhance their activity against a wide range of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These studies have revealed that specific structural features can confer potent antibacterial activity, including against multi-drug resistant strains.

Several studies have highlighted the effectiveness of pyridazinone derivatives against Gram-positive bacteria, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital and community-acquired infections. nih.govmdpi.comnih.gov For instance, certain pyrazolo[1,5-a]pyrimidines attached to a furan-2-yl unit have shown significant antibacterial activity against S. aureus, with some derivatives exhibiting greater potency than the commonly used antibiotic ciprofloxacin. researchgate.net The introduction of specific substituents, such as 4-methyl or 4-methoxy groups on an attached aryl unit, appears to be a key factor in enhancing this activity. researchgate.net

The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

**Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives against *S. aureus***

Compound Test Organism MIC (µM) Reference
Pyrazolo[1,5-a]pyrimidine with furan-2-yl and 4-Me-aryl units S. aureus 2.5 researchgate.net
Pyrazolo[1,5-a]pyrimidine with furan-2-yl and 4-OMe-aryl units S. aureus 2.4 researchgate.net
Ciprofloxacin (Reference) S. aureus - researchgate.net

The efficacy of this compound derivatives also extends to Gram-negative bacteria, which are notoriously more difficult to treat due to their complex outer membrane. mdpi.com Research has shown that certain furanone derivatives can inhibit the growth and biofilm formation of E. coli. nih.gov Additionally, some pyrazole (B372694) and thiazole (B1198619) derivatives have demonstrated antibacterial activity against multidrug-resistant Acinetobacter baumannii isolates. nih.gov

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antibacterial potency of new compounds. For pyridazinone derivatives, MIC values are typically determined using standard methods like the agar (B569324) diffusion method or broth microdilution. nih.govnih.gov For example, thieno[2,3-d]pyrimidinedione derivatives have shown MIC values in the range of 2–16 mg/L against various multi-drug resistant Gram-positive bacteria. nih.gov Another study on pyrazole-clubbed pyrimidine (B1678525) hybrids reported their evaluation against MRSA and P. aeruginosa using the agar diffusion method. nih.gov

Table 2: MIC of Thieno[2,3-d]pyrimidinedione Derivatives

Bacterial Strain MIC Range (mg/L) Reference
MRSA 2-16 nih.gov
VRSA 2-16 nih.gov
VISA 2-16 nih.gov
VRE 2-16 nih.gov
Gram-negative strains 16-32 nih.gov

Antimycobacterial Activities (e.g., Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. tubitak.gov.trnih.gov Derivatives of this compound have emerged as a promising class of compounds in this area. sciepub.comsjofsciences.comresearchgate.net

Several studies have synthesized and evaluated various pyridazinone derivatives for their in vitro activity against M. tuberculosis H37Rv. tubitak.gov.trsciepub.com For instance, a series of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds were tested, with some showing significant antitubercular activity. sciepub.com The minimum inhibitory concentration (MIC) of these compounds was determined using methods like the Microplate Alamar Blue Assay (MABA). sciepub.com

In one study, compounds with a naphthyl or biphenyl (B1667301) group showed better activity than other analogues in the series. sciepub.com Another study reported that certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazones exhibited potent antimycobacterial activity, with MIC values as low as 5 µg/mL. tubitak.gov.trresearchgate.net The synthesis of new 4-(furan-2-ylmethyl)-6-methylpyridazin-3(2H)-ones also yielded compounds with high activity against M. tuberculosis. shd-pub.org.rs Furthermore, furanocoumarins isolated from natural sources have been identified as anti-mycobacterial compounds. nih.gov

Table 3: Antimycobacterial Activity of Pyridazinone Derivatives against M. tuberculosis H37Rv

Compound Series Notable Derivatives MIC (µg/mL) Reference
6-Aryl-4,5-dihydropyridazin-3(2H)-ones Compound 2e (naphthyl group) 12.5 sciepub.com
Compound 2f (biphenyl group) 12.5 sciepub.com
Other analogues (2a-d) 25 sciepub.com
6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(acetophenone) hydrazones Compound 5b 5 tubitak.gov.trresearchgate.net
Compound 5f 5 tubitak.gov.trresearchgate.net
4-(Furan-2-ylmethyl)-6-methylpyridazin-3(2H)-ones Compounds 5e, 5g, 5i, 6e - shd-pub.org.rs
5-Substituted-3-phenyl-1,6-dihydro-6-pyridazinones Compound 23 12.5 sjofsciences.com
Compounds 18, 25, 27 25 sjofsciences.com
Isoniazid (Reference) - 0.62-2.5 nih.gov
Pyrazinamide (Reference) - 3.12 sciepub.com
Streptomycin (Reference) - 6.25 sciepub.com

Antifungal Activities (e.g., Candida albicans, Candida parapsilosis)

Infections caused by fungal pathogens, particularly species of Candida, are a growing concern, especially in immunocompromised individuals. nih.govnih.gov Derivatives of this compound have been investigated for their antifungal properties. shd-pub.org.rsnih.govbiorxiv.org

Studies have shown that certain pyridazinone derivatives with furan (B31954) moieties exhibit moderate in vitro antifungal activities against Candida albicans and Candida parapsilosis. shd-pub.org.rs For example, compounds 5h, 6d, and 6f from a series of 4-(furan-2-ylmethyl)-6-methylpyridazin-3(2H)-ones demonstrated such activity. shd-pub.org.rs The antifungal potential of these compounds is often assessed by determining their MIC values against various Candida species. nih.govnih.gov

Table 4: Antifungal Activity of Selected Pyridazinone Derivatives

Compound Series Active Derivatives Test Organism Activity Reference
4-(Furan-2-ylmethyl)-6-methylpyridazin-3(2H)-ones 5h, 6d, 6f Candida albicans, Candida parapsilosis Moderate in vitro activity shd-pub.org.rs

Anti-inflammatory Activities

Derivatives of this compound have demonstrated a broad range of anti-inflammatory activities. nih.gov The pyridazinone nucleus is considered a promising framework for creating potent anti-inflammatory drugs. cu.edu.egcu.edu.eg Research has shown that these compounds can interfere with the production and activity of various inflammatory mediators, positioning them as candidates for managing inflammatory conditions. nih.gov The structural flexibility of the pyridazinone ring allows for modifications that can enhance their anti-inflammatory potential and selectivity towards specific targets. nih.gov

A primary mechanism behind the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key players in inflammation and pain. mdpi.com Several derivatives of this compound have been evaluated for their ability to inhibit the two main isoforms of COX: COX-1 and COX-2. cu.edu.egnih.govmdpi.com

COX-1 is constitutively expressed in many tissues and is involved in various physiological functions, including the protection of the gastric mucosa. nih.gov While the inhibition of COX-1 is linked to the gastrointestinal side effects of many NSAIDs, some pyridazinone derivatives have shown a degree of inhibition against this isoform. nih.gov For instance, in one study, several novel pyridazine-based compounds displayed IC50 values against COX-1 that were higher than the standard drug indomethacin (B1671933), suggesting a potentially better gastric safety profile. nih.gov Specifically, all tested compounds, including celecoxib (B62257) (IC50 = 320 nM), had a higher IC50 against COX-1 compared to indomethacin (IC50 = 220 nM). nih.gov Another study on pyrrolo[3,4-d]pyridazinone derivatives found that while some compounds had a stronger affinity for COX-2, they still exhibited inhibitory activity against COX-1, with some showing activity comparable to celecoxib. mdpi.com

The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs. nih.gov Many newly synthesized pyridazinone derivatives have demonstrated potent and selective inhibition of COX-2. cu.edu.egcu.edu.eg For example, a series of new pyridazine (B1198779) derivatives showed highly potent COX-2 inhibitory activity with IC50 values in the nanomolar range. cu.edu.eg Compounds 3d , 3g , and 6a from this series were found to be 1.1–1.7 times more potent than celecoxib, a well-known COX-2 inhibitor. cu.edu.eg Another study reported on pyrazole-pyridazine hybrids, where the trimethoxy derivatives 5f and 6f exhibited stronger COX-2 inhibitory effects (IC50 values of 1.50 and 1.15 µM, respectively) than celecoxib (IC50 = 2.16 µM). nih.gov Furthermore, pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles have been identified as a new class of selective COX-2 inhibitors, with one of the most active compounds showing 50% inhibition of COX-2 at a very low concentration. mdpi.com

Table 1: COX-2 Inhibition Data for Selected Pyridazinone Derivatives

CompoundIC50 (nM) for COX-2Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
3d 67.23- cu.edu.eg
3g 43.8411.51 cu.edu.eg
6a 53.01- cu.edu.eg
Celecoxib 73.5311.87 cu.edu.eg
Indomethacin 739.20.10 cu.edu.eg
9a 15.5021.29 nih.gov
16b 16.9018.63 nih.gov

This table is interactive. Click on the headers to sort the data.

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway also plays a crucial role in inflammation by producing leukotrienes and other inflammatory mediators. lifenscience.org The 15-lipoxygenase (15-LOX) enzyme, in particular, is implicated in various inflammatory diseases. nih.govresearchgate.net Some furan-containing compounds have been investigated as potential 15-LOX inhibitors. For example, a study on flurbiprofen (B1673479) and its derivatives identified a potent 15-LOX inhibitor with an IC50 value of 0.18 ± 0.01 µM. lifenscience.orgresearchgate.net Another study identified a novel chemotype for 15-LOX inhibition with a nanomolar potency (IC50 = 200 nM) against human 15-LOX-1. researchgate.net While direct studies on this compound itself are limited, the potential for furan-containing structures to inhibit LOX enzymes suggests a possible avenue for the anti-inflammatory action of its derivatives.

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. Elevated levels of TNF-α are associated with a wide range of inflammatory diseases. nih.gov Research has shown that certain furan-containing compounds can inhibit the production of TNF-α. nih.gov For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone has been characterized as an anti-inflammatory agent due to its ability to inhibit the production of TNF-α. nih.gov Similarly, pyrazole-pyridazine hybrids have been shown to reduce the levels of pro-inflammatory mediators, including TNF-α, in LPS-induced macrophages. nih.gov This suggests that derivatives of this compound may also exert their anti-inflammatory effects by modulating the production of key cytokines like TNF-α.

The anti-inflammatory potential of this compound derivatives has also been assessed in animal models of inflammation. A commonly used model is the carrageenan-induced paw edema test in rats, which mimics the acute inflammatory response. nih.gov In one study, a novel pyridazine derivative, compound 3g , which showed potent and selective COX-2 inhibition in vitro, also demonstrated significant in vivo anti-inflammatory activity that was comparable to indomethacin and equipotent to celecoxib. cu.edu.eg Another study on pyrido[2,3-d]pyridazine-2,8-dione derivatives found that compound 7c produced a greater inhibition of ear edema (82%) in an in vivo model. rsc.org These findings from in vivo studies provide further evidence for the anti-inflammatory potential of this class of compounds.

Cyclooxygenase (COX) Inhibition

Antiviral Activities

The emergence of drug-resistant viral strains necessitates the continuous search for new antiviral agents. Heterocyclic compounds, including those with pyridazinone and furan moieties, have shown promise in this area. utripoli.edu.lynih.gov

While direct studies on the antiviral activity of this compound against Rotavirus are not extensively documented in the reviewed literature, research on related compounds provides valuable insights. For instance, a study on pyrazole-based heterocycles derived from a 2(3H)-furanone derivative, which was subsequently converted to a pyridazinone derivative, demonstrated antiviral activity against the avian influenza virus, another RNA virus. nih.gov The study highlighted that a pyridazinone derivative was among the compounds synthesized and evaluated, showing the potential of this scaffold in combating RNA viruses. nih.gov

In the context of Hepatitis A Virus (HAV), another RNA virus, research has been conducted on pyridazine derivatives. A study on newly synthesized triazolo[4,3-b]pyridazine derivatives reported promising antiviral activity against a cell culture-adapted strain of HAV. longdom.org This suggests that the pyridazine core is a viable starting point for the development of anti-HAV agents.

The antiviral potential of pyridazinone-related structures extends to DNA viruses. Although specific data on this compound against Adenovirus and Herpes Simplex Virus type 1 (HSV-1) is limited, the broader class of compounds has been investigated. For example, pyrazolo-pyridine derivatives have been patented for the treatment of herpes infections, including HSV-1 and HSV-2.

Anticancer/Antiproliferative Activities

The pyridazinone scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.govcapes.gov.br Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov

While a direct link between this compound and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) is not explicitly detailed in the available literature, the general class of pyridazinone derivatives has been investigated for its interaction with various protein kinases involved in cancer progression. The STAT3 signaling pathway is a crucial target in cancer therapy, and inhibitors of this pathway are of significant interest. The broad anticancer activity of pyridazinone derivatives suggests that their mechanism of action could involve the modulation of key signaling pathways like STAT3, although more specific research is needed to confirm this for the furan-substituted pyridazinone.

Central Nervous System Activities

The furan and pyridazinone moieties are also present in compounds with activity in the central nervous system. researchgate.netresearchgate.net

Research into the antidepressant potential of furan-containing pyridazinone derivatives has yielded promising results. A study on a series of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives, which are structurally related to this compound, demonstrated significant antidepressant-like effects in preclinical models. researchgate.net Several compounds in this series were found to reduce immobility time in the forced swim test, a common behavioral assay for screening antidepressant activity. researchgate.net These findings suggest that the furan-pyridazinone scaffold could be a valuable template for the development of novel antidepressant drugs. researchgate.netlongdom.org

Interactive Data Tables

Antiviral Activity of a Pyridazinone Derivative

CompoundVirusAssayResultReference
Pyridazinone derivativeAvian Influenza Virus (RNA virus)Antiviral activity screeningShowed antiviral potential nih.gov

Anticancer Activity of Pyridazinone-Based Derivatives

Compound ClassActivityKey FindingsReference
Pyridazinone-based diarylurea derivativesDual antimicrobial and anticancerShowed promise as dual-function agents, warranting further investigation. nih.gov

Antidepressant-like Activity of Furan-Containing Pyridazinone Derivatives

Compound SeriesTest ModelKey FindingReference
5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivativesForced Swim Test in miceSignificant reduction in immobility time, indicating antidepressant-like effects. researchgate.net

Anticonvulsant Properties

The pyridazinone nucleus is a key feature in a variety of compounds investigated for their anticonvulsant activities. researchgate.netsciensage.info Studies on different derivatives of this scaffold have demonstrated their potential in controlling seizures. For instance, various 6-substituted-3(2H)-pyridazinones have been synthesized and screened for their ability to protect against maximal electroshock seizures (MES), a common preclinical model for epilepsy. nih.govresearchgate.net

While research on the specific compound this compound is part of a broader exploration, the general class of pyridazinones has shown promise. The anticonvulsant potential is often evaluated using standard screening models like the MES test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov The presence of a furan moiety, as seen in this compound, is also a feature in other classes of molecules studied for anticonvulsant properties, such as derivatives of 1,2,4-triazole (B32235), indicating the furan ring's relevance in designing neurologically active agents. zsmu.edu.ua For example, studies on S-derivatives of 5-(furan-2-yl)-4R₁-1,2,4-triazol-3-thiones have pointed to their potential as anticonvulsants. zsmu.edu.ua

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the development of more potent and effective therapeutic agents. sciensage.info For pyridazinone derivatives, SAR studies have provided significant insights into the features necessary for anticonvulsant effects. nih.govnih.gov

Impact of Substituent Groups on Biological Efficacy

The biological efficacy of pyridazinone derivatives is highly dependent on the nature and position of substituent groups on the core structure. nih.gov

Substitution at the 6-position: Research on 6-aryl-3(2H)-pyridazinones has shown that the type of substituent on the aryl ring is critical. A key finding is that compounds with an electron-withdrawing substituent on the phenyl ring at the 6-position exhibit notable anticonvulsant activity. nih.gov Specifically, introducing chloro groups, such as in 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine, led to a substantial increase in anticonvulsant potency, with some derivatives being more potent than the standard drug phenobarbital. nih.gov The hydrophobic character of the substituent on the phenyl ring also plays a role; a higher hydrophobic parameter (π) has been correlated with more potent anticonvulsant activity. nih.gov

Substitution at the N-1/N-2 position: Modifications at the nitrogen atoms of the pyridazinone ring also significantly alter activity. For instance, in a series of 1-substituted-1,2-dihydro-pyridazine-3,6-diones, the introduction of specific side chains containing amine or imidazole (B134444) groups resulted in compounds with significant protection against MES-induced seizures. nih.gov Similarly, the addition of substituted benzalhydrazone moieties to the second position of the pyridazinone ring has been explored for its effect on MAO-B inhibition, with electron-withdrawing groups on the benzalhydrazone ring increasing inhibitory activity. mdpi.com

The table below summarizes the anticonvulsant activity of selected pyridazinone derivatives, highlighting the impact of different substituents.

CompoundTest ModelActivity (ED₅₀ mg/kg, i.p.)Source(s)
6-(2',4'-dichlorophenyl)-3(2H)pyridazinoneMESPotent Activity Reported nih.gov
1-[2-hydroxy-3-(piperazin-1-yl)propyl]-1,2-dihydro-pyridazine-3,6-dioneMES72 nih.gov
1-[2-hydroxy-3-(imidazol-1-yl)propyl]-1,2-dihydro-pyridazine-3,6-dioneMES79 nih.gov
1-[3-(2-aminophenylamino)-2-hydroxypropyl]-1,2-dihydro-pyridazine-3,6-dioneMES44.7 nih.gov

This table is for illustrative purposes and includes data for compounds structurally related to this compound to demonstrate SAR principles.

Role of the Furan Moiety in Pharmacological Activity

While direct SAR studies on the furan group in this specific pyridazinone are limited in the provided context, the inclusion of furan in other anticonvulsant candidates highlights its importance. zsmu.edu.ua For example, furan-containing 1,2,4-triazole derivatives have been investigated for their anticonvulsant potential. zsmu.edu.ua The furan ring's electronic properties and its ability to engage in hydrophobic interactions can influence how the molecule binds to its biological target. nih.gov The investigation of thiophene-based analogs, which are structurally similar to furan derivatives, has also yielded compounds with significant anticonvulsant activity, further suggesting that five-membered aromatic heterocycles are favorable for this pharmacological effect. nih.gov

Mechanistic Insights into Biological Actions

Understanding the mechanism of action is fundamental to drug development. For pyridazinone derivatives, several potential mechanisms have been proposed to explain their anticonvulsant effects.

One proposed mechanism involves the modulation of neurotransmitter systems. Certain hybrid pyridazinone-benzothiazole derivatives have been shown to act as inhibitors of GABA-transaminase (GABA-AT). nih.gov Inhibition of this enzyme leads to an increase in the brain's concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, which can result in a reduction of neuronal excitability and seizure suppression. nih.gov

Other potential targets for pyridazinone derivatives include various enzymes and receptors involved in inflammatory pathways, which are increasingly being linked to neurological disorders. nih.gov Some pyridazinones have been reported to inhibit cyclooxygenase-2 (COX-2) or phosphodiesterase type 4 (PDE4), though the direct relevance of these anti-inflammatory mechanisms to their anticonvulsant action requires further investigation. nih.gov

Applications in Materials Science

Pyridazinone Scaffolds in Luminescent Materials

Pyridazinone scaffolds are being explored as key components in the design of novel luminescent materials. Their potential in this area stems from their electronic nature and their ability to participate in intermolecular interactions that can influence their photophysical properties. The electron-deficient character of the pyridazine (B1198779) ring makes it a suitable building block for creating materials with specific electronic and optical functionalities. hhu.de While research into the luminescent properties of many pyridazinone derivatives is still emerging, the foundational principles of molecular design suggest their significant potential. For instance, pyridazinone derivatives have been investigated as selective inhibitors for various enzymes, and the insights gained from these molecular interaction studies can be translated to materials science applications. nih.gov

The planarity and aromaticity of the pyridazinone ring facilitate π-π stacking interactions, which are crucial in the organization of molecules in the solid state and can significantly impact the material's electronic and photophysical properties. rsc.org These non-covalent interactions, where the π-orbitals of adjacent aromatic rings overlap, can lead to the formation of well-ordered supramolecular structures. In folded molecular scaffolds, these interactions can dictate the conformation and packing of the molecules, which in turn affects their luminescent behavior.

The concept of donor-acceptor (D-A) interactions is a powerful strategy in the design of functional organic materials. nih.gov In such systems, electron-donating and electron-accepting molecular units are combined to create materials with unique charge-transfer properties, which are often associated with luminescence. The molecule 6-(furan-2-yl)pyridazin-3(2H)-one is an intrinsic D-A system. The furan (B31954) ring, a five-membered aromatic heterocycle with an oxygen atom, is known to be electron-rich and thus acts as an electron donor. Conversely, the pyridazinone ring is an electron-deficient system, making it an effective electron acceptor.

This intramolecular D-A character can be extended to intermolecular D-A stacking in the solid state. In a crystalline or thin-film morphology, the furan moiety of one molecule can stack with the pyridazinone moiety of a neighboring molecule. This type of organization can lead to the formation of charge-transfer complexes that exhibit distinct optical and electronic properties, including luminescence. The study of furan-bridged donor-acceptor conjugated polymers has shown that the interplay between donor and acceptor units significantly impacts the material's energy levels and intermolecular packing. rsc.org Theoretical calculations on related systems have indicated that the energy gap between the occupied and unoccupied molecular orbitals, which is critical for the electronic properties, is heavily influenced by the nature of the donor and acceptor components. elsevierpure.com

Potential as Building Blocks for Advanced Materials

The chemical structure of this compound makes it a versatile building block for the synthesis of more complex, advanced materials. The presence of reactive sites on both the pyridazinone and furan rings allows for its incorporation into larger molecular architectures, such as polymers and metal-organic frameworks. The use of pyridazine scaffolds as building blocks for energetic materials has been demonstrated, highlighting the adaptability of this heterocyclic system for creating functional materials with tailored properties. sci-hub.seamanote.comresearchgate.net

The pyridazinone ring in this compound possesses a secondary amine (N-H) group, which can be a site for further functionalization or polymerization. This allows for the creation of linear polymers or the attachment of the molecule to other scaffolds. Furthermore, the furan ring can undergo various chemical transformations, including electrophilic substitution and participation in cycloaddition reactions, providing additional handles for material synthesis. The development of synthetic approaches to create condensed pyridazinone systems from alkylpyridazinyl carbonitriles showcases the utility of pyridazine derivatives as versatile synthons. scilit.com By leveraging these reactive sites, this compound can be used to construct materials with applications in organic electronics, sensing, and catalysis.

Q & A

Basic: What synthetic methodologies are effective for preparing 6-(furan-2-yl)pyridazin-3(2H)-one derivatives?

Answer:
The compound can be synthesized via ultrasound-assisted green chemistry protocols , which enhance reaction efficiency and reduce waste. For example, derivatives with triazine or arylidene substituents are prepared by coupling 6-substituted pyridazinones with furan moieties under sonication (20–40 kHz, 50°C) in ethanol/water mixtures. This method achieves yields of 65–82% and minimizes hazardous byproducts .
Key steps :

  • Nucleophilic substitution at the pyridazinone C6 position using furan-2-yl boronic acid or halides.
  • Catalyst optimization : Tri(2-furyl)phosphine-palladium complexes improve cross-coupling efficiency compared to traditional triphenylphosphine systems .

Basic: How are structural and purity characteristics of this compound derivatives validated?

Answer:
Multi-spectroscopic techniques are used:

  • 1H/13C NMR : Confirm substitution patterns (e.g., furan C2 protons appear as doublets at δ 6.3–6.8 ppm, while pyridazinone C3 carbonyl resonates at ~160 ppm) .
  • IR spectroscopy : C=O stretches at 1680–1720 cm⁻¹ and furan ring C-O-C vibrations at 1010–1050 cm⁻¹ .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns (mobile phase: acetonitrile/water, 70:30) .

Intermediate: What computational tools predict the pharmacokinetic and toxicity profiles of these derivatives?

Answer:
In silico ADMET studies using SwissADME and ProTox-II platforms:

  • Lipophilicity (LogP) : Calculated values (e.g., 2.1–3.5) indicate moderate blood-brain barrier penetration.
  • Bioavailability : Scores >0.55 suggest oral absorption potential.
  • Toxicity : LD50 predictions (200–500 mg/kg) classify most derivatives as Category 4 (harmful) .
    Structural similarity analysis via Tanimoto coefficients (>0.85) identifies analogs with known anti-inflammatory or anticonvulsant activities .

Advanced: How are structure-activity relationships (SARs) analyzed for pyridazinone-furan hybrids?

Answer:
SAR studies focus on :

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at C5 enhance anticonvulsant activity (e.g., 75% seizure inhibition at 50 mg/kg in INH-induced convulsion models) .
  • Furan orientation : 2-Furyl derivatives show higher antiproliferative activity (IC50: 8–12 µM) than 3-furyl analogs due to improved π-π stacking with target proteins .
  • N-substitution : Methyl or benzyl groups at N2 improve metabolic stability (t½ > 4 hours in liver microsomes) .

Advanced: What experimental models evaluate the biological activity of these compounds?

Answer:

  • Anticonvulsant activity : INH-induced convulsion models in rodents (dose: 25–100 mg/kg, i.p.). Activity is quantified by latency to seizure onset and mortality reduction (e.g., 40–60% protection at 50 mg/kg) .
  • Antiproliferative assays : MTT tests on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated using nonlinear regression .
  • Anti-inflammatory activity : Carrageenan-induced paw edema in rats (30–50% inhibition at 20 mg/kg vs. indomethacin) .

Advanced: How are crystallization and X-ray diffraction data used to confirm molecular geometry?

Answer:
Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, a = 20.902 Å, β = 101.5°) reveals:

  • Planarity : The pyridazinone-furan system deviates <5° from coplanarity, facilitating target binding.
  • Intermolecular interactions : Hydrogen bonds (O···H-N, 2.8–3.1 Å) stabilize crystal packing .
    Refinement parameters : R-factor <0.06 and wR(F²) <0.17 ensure data reliability .

Intermediate: What strategies mitigate contradictions in biological activity data across studies?

Answer:

  • Dose-response standardization : Use fixed molar concentrations (e.g., 10–100 µM) to compare IC50 values.
  • Control normalization : Include reference compounds (e.g., sodium valproate for anticonvulsant assays) .
  • Meta-analysis : Pool data from ≥3 independent studies and apply Fisher’s exact test (p <0.05) to resolve discrepancies .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (LD50 >2000 mg/kg, oral) .
  • Storage : Keep in airtight containers at −20°C to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.